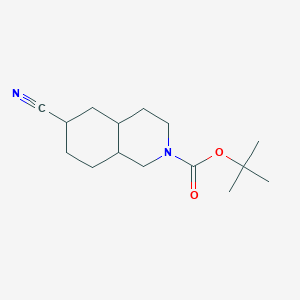

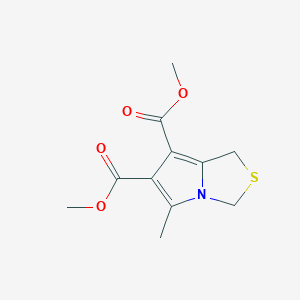

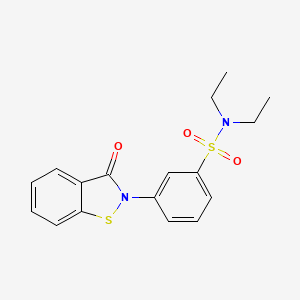

Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an amine group, a carboxylate group, and a tetrahydroquinazoline group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves multiple steps, each introducing a different part of the molecule. For example, the ethyl(m-tolyl)amino group could potentially be introduced through a reaction with 3-(Ethyl(m-tolyl)amino)propanenitrile .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the amine group could participate in acid-base reactions, while the carboxylate group could undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate and the amine could make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Tetrahydroquinoline Derivatives : Tetrahydroquinoline derivatives have been synthesized through reactions involving acetylenedicarboxylate with amines and further hydrolyzed to yield products with potential for further chemical manipulation and study. These synthetic pathways highlight the versatility of tetrahydroquinoline structures in chemical synthesis (Iwanami et al., 1964).

Molecular and Crystal Structures : The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established by X-ray structural analysis, demonstrating the importance of structural analysis in understanding the properties of such compounds (Rudenko et al., 2012).

Biological Activities and Applications

Antibacterial Activities of Quinolones : Studies on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown that certain substituents at the 7-position, including heterocyclic rings, enhance in vitro antibacterial activity, particularly against Gram-positive organisms. This suggests potential applications in developing new antibacterial agents (Cooper et al., 1990).

Chitin Synthase Inhibitors : Novel quinazoline-2,4-diones conjugated with different amino acids have been designed and synthesized as potential chitin synthase inhibitors, indicating applications in antifungal research and agriculture (Noureldin et al., 2018).

Anticancer Activity : Synthesis of new quinoline and quinazoline derivatives has been explored for potential anticancer activity, with some compounds demonstrating significant effects against breast cancer cell lines. This highlights the relevance of such structures in medicinal chemistry for cancer research (Gaber et al., 2021).

Antimicrobial Agents : New quinazolines have been synthesized and characterized for their potential as antimicrobial agents, showing efficacy against various bacterial and fungal pathogens (Desai et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid, followed by the coupling of the resulting intermediate with N-(3-bromo-propyl)-N-ethyl-m-toluidine. The final step involves the esterification of the carboxylic acid group with methyl alcohol.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "6-aminohexanoic acid", "N-(3-bromo-propyl)-N-ethyl-m-toluidine", "Methyl alcohol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 6-aminohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 2: Coupling of the intermediate from step 1 with N-(3-bromo-propyl)-N-ethyl-m-toluidine in the presence of a coupling agent such as DCC or EDC to form the compound 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Esterification of the carboxylic acid group in the compound from step 2 with methyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, 'Methyl 3-(6-((3-(ethyl(m-tolyl)amino)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] } | |

CAS RN |

896386-21-3 |

Molecular Formula |

C28H36N4O5 |

Molecular Weight |

508.619 |

IUPAC Name |

methyl 3-[6-[3-(N-ethyl-3-methylanilino)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C28H36N4O5/c1-4-31(22-11-8-10-20(2)18-22)16-9-15-29-25(33)12-6-5-7-17-32-26(34)23-14-13-21(27(35)37-3)19-24(23)30-28(32)36/h8,10-11,13-14,18-19H,4-7,9,12,15-17H2,1-3H3,(H,29,33)(H,30,36) |

InChI Key |

QLBBRNKSVPPMHB-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O)C3=CC=CC(=C3)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)

![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)

![9-(4-Chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B2649723.png)